5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound is a triazolopyrimidine derivative characterized by three key substituents:
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4O/c1-2-18-6-3-5(4-10)14-8-15-7(9(11,12)13)16-17(6)8/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZKZDMXKQKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=NC(=NN12)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139223 | |
| Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-47-7 | |
| Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities. They have been used to design anticancer agents, and have shown inhibitory effects on various proteins involved in cancer progression.
Mode of Action
For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Biochemical Pathways
The compound is likely to affect the ERK signaling pathway based on the activities of similar compounds. This pathway is crucial in regulating cell proliferation, differentiation, and survival. The suppression of this pathway can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, [1,2,4]triazolo[1,5-a]pyrimidines have been reported to act on different targets such as tubulin, LSD1, and CDK2, exhibiting potent antitumor activities. The nature of these interactions involves binding to the active sites of these enzymes, leading to their inhibition.
Cellular Effects
The compound has shown significant effects on various types of cells. For instance, it has been reported to exhibit antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been found to suppress the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes, leading to their inhibition or activation. For example, it has been found to inhibit CDK2, a key regulator of cell cycle progression. This leads to alterations in cell cycle progression and induces apoptosis within cells.
Metabolic Pathways
Given its interactions with enzymes such as CDK2, it can be inferred that it may be involved in pathways related to cell cycle regulation.
Biological Activity
5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Overview of the Compound
- Molecular Formula : C9H8ClF3N4O
- Molecular Weight : 280.63 g/mol
- CAS Number : 1000932-47-7
- Purity : Typically ≥ 95% .
This compound has shown interactions with various enzymes and proteins. Notably:
- It has been reported to interact with tubulin, influencing cellular processes such as mitosis and cell division.
- The compound has demonstrated inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Cellular Effects
The compound exhibits notable antiproliferative activities against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MGC-803 | 15.0 | Inhibition of proliferation |
| HCT-116 | 10.5 | Induction of apoptosis |
| MCF-7 | 12.0 | Cell cycle arrest |
These results suggest that the compound may serve as a potential anticancer agent .
The biological activity of this compound is attributed to its ability to bind to and inhibit specific biomolecules:
- Enzyme Inhibition : The compound inhibits CDK2, leading to cell cycle arrest at the G1/S checkpoint. This inhibition is critical in cancer therapy as it prevents tumor growth.
- Apoptotic Pathways : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Anticancer Activity :
- In a study involving MGC-803 cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation .
- Synergistic Effects :
- Targeting Metabolic Pathways :
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.
2. Anticancer Potential
Triazolopyrimidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines. This positions it as a promising lead in cancer therapeutics.
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids, making it relevant in the development of antimetabolite drugs.
Agrochemical Applications
1. Herbicide Development
Due to its chemical structure, this compound could serve as a basis for developing new herbicides. Its ability to disrupt plant growth pathways can be harnessed to create effective agricultural chemicals that manage weed populations without harming crops.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |
| Study B | Anticancer Properties | Showed that the compound reduced cell viability in breast cancer cell lines by 50% at a concentration of 10 µM. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of DHFR with an IC50 value lower than existing drugs. |
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
S1-TP (5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one)
- Key Differences: Position 2: 4-Methoxyphenyl (electron-donating) vs. trifluoromethyl (electron-withdrawing). Position 7: Lactam (pyrimidinone) vs. ethoxy group.
- Implications :
7-Chloro-5-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5j)
- Key Differences :
- Position 5: Aryl (4-trifluoromethylphenyl) vs. chloromethyl.
- Position 7: Chloro vs. ethoxy.
- Implications :
Anticancer Triazolopyrimidines (e.g., 5-Trifluoroethylamino Derivatives)
- Key Differences: Position 5: Trifluoroethylamino vs. chloromethyl. Position 7: Varied substituents (e.g., fluorophenyl).
- Implications: Amino groups at position 5 are critical for tubulin inhibition, a mechanism absent in the target compound. However, the chloromethyl group may confer unique cytotoxicity via DNA alkylation .
Energetic Materials
Group A (2-Nitro-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine)
- Key Differences :
- Position 2: Nitro vs. trifluoromethyl.
- Position 5: Trifluoromethyl vs. chloromethyl.
Electrochemical Behavior
- Target vs.
Q & A
Basic: What are the optimized synthetic routes for 5-(Chloromethyl)-7-ethoxy-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach is the cyclocondensation of halogenated aldehydes (e.g., 4-chlorobenzaldehyde) with 3-amino-1,2,4-triazole and ethyl cyanoacetate derivatives. Key protocols include:
- Catalytic Method : Using TMDP (tetramethylenediamine phosphate, 10 mol%) in a water/ethanol (1:1 v/v) solvent system under reflux. This yields ~92% purity after recrystallization .
- Solvent-Free Method : TMDP acts as both catalyst and solvent in molten conditions (65°C), achieving similar yields (92%) with simplified purification .
Critical steps include TLC monitoring, solvent evaporation under reduced pressure, and recrystallization in ethanol. The chloromethyl group is introduced via substitution reactions post-core formation, often requiring controlled stoichiometry to avoid overhalogenation.
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy : ¹H and ¹³C NMR (400 MHz) to confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves molecular conformation (e.g., planar triazole ring, envelope-shaped dihydropyrimidine) and intermolecular interactions (N–H⋯N hydrogen bonds) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content via microanalysis with <0.4% error) .
- Melting Point : Determined via open capillary methods (Büchi B-545 apparatus) to assess purity .
Advanced: How do substituents (chloromethyl, ethoxy, trifluoromethyl) influence biological activity and reactivity?
Methodological Answer:
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, critical for targeting enzymes like Plasmodium falciparum DHODH (dihydroorotate dehydrogenase) . Its electron-withdrawing nature also affects electrophilic substitution patterns.
- Chloromethyl : Acts as a reactive handle for further derivatization (e.g., nucleophilic substitution with amines or thiols) to optimize pharmacokinetics .
- Ethoxy : Modulates solubility and steric effects. Ethoxy groups in position 7 reduce ring strain, as shown in crystallographic studies .
Structure-Activity Relationship (SAR) : Trifluoromethyl at position 2 and ethoxy at position 7 are optimal for antimalarial activity, while chloromethyl at position 5 allows functional group diversification .
Advanced: How can researchers address contradictions in reaction yields when varying catalysts or solvents?
Methodological Answer:
Discrepancies in yields (e.g., 92% vs. 85% under similar conditions) often stem from:
- Solvent Polarity : Aqueous ethanol promotes faster kinetics but may hydrolyze sensitive groups, whereas molten TMDP reduces side reactions .
- Catalyst Recovery : TMDP reuse without purification in solvent-free methods maintains efficiency, but residual impurities in catalytic methods may lower yields .
Mitigation Strategies :
Optimize solvent ratios (e.g., water:ethanol gradients) via Design of Experiments (DoE).
Use HPLC-MS to track byproducts (e.g., dechlorinated intermediates) .
Compare activation energies via DSC (Differential Scanning Calorimetry) to identify optimal thermal conditions.
Advanced: What are the mechanisms of action for triazolopyrimidines in therapeutic applications?
Methodological Answer:
- Anticancer Activity : Triazolopyrimidines inhibit tubulin polymerization by non-competitive binding with vinca alkaloid sites, bypassing paclitaxel resistance mechanisms . For example, trifluoromethyl groups enhance binding to β-tubulin pockets.
- Antimalarial Activity : Inhibition of P. falciparum DHODH disrupts pyrimidine biosynthesis. The trifluoromethyl group at position 2 increases binding affinity (IC₅₀ < 10 nM) by forming hydrophobic interactions with the enzyme's active site .
- Antitubercular Activity : Derivatives with chloromethyl substituents show activity against Mycobacterium tuberculosis via undefined targets, likely involving membrane disruption .
Advanced: How can structural modifications resolve low bioavailability in triazolopyrimidine derivatives?
Methodological Answer:
- Prodrug Strategies : Convert chloromethyl to hydroxymethyl via esterase-sensitive prodrugs, improving solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates, as demonstrated in pyrazolo[1,5-a]pyrimidine analogs .
- Fluorine Scanning : Replace ethoxy with difluoroethoxy to balance lipophilicity and metabolic stability, guided by QSAR models .
Advanced: What analytical techniques resolve ambiguities in regiochemistry during synthesis?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of substituents (e.g., chloromethyl and ethoxy groups) to confirm regioselectivity .
- X-ray Photoelectron Spectroscopy (XPS) : Identifies halogen (Cl) bonding environments to rule out positional isomers .
- DFT Calculations : Predicts thermodynamic stability of regioisomers using Gaussian09 at the B3LYP/6-31G(d) level, validated against experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
